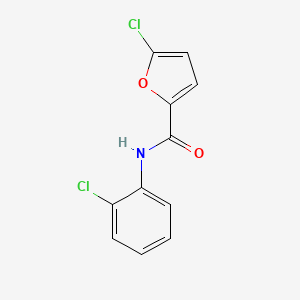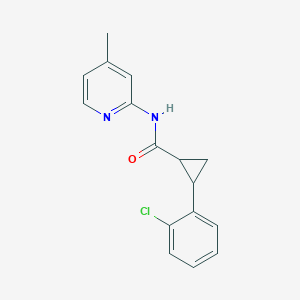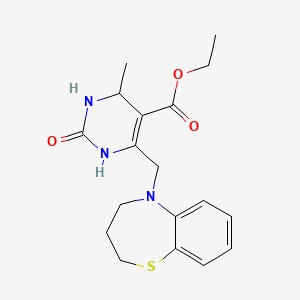![molecular formula C14H16N4O B7461536 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
Applications De Recherche Scientifique
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has been studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The exact mechanism of action of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its ability to act as a fluorescent probe may be due to its ability to bind to metal ions and form a complex that emits fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may cause cytotoxicity and induce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one in lab experiments is its antimicrobial activity. It can be used to test the efficacy of various antimicrobial agents and to study the mechanisms of bacterial resistance. Additionally, its ability to act as a fluorescent probe makes it a useful tool for studying metal ion transport and signaling in biological systems. However, one limitation of using this compound is its potential cytotoxicity at higher concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the development of new anticancer agents based on its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as metal ion sensing and signaling.
Méthodes De Synthèse
The synthesis of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one involves the reaction of 4-bromomethylphenylpyrazole with piperazine in the presence of a base. The reaction yields 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one as a white solid. This method has been optimized and validated in various studies, and it has been found to be a reliable and efficient method for synthesizing this compound.
Propriétés
IUPAC Name |
4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14-11-17(9-7-15-14)10-12-2-4-13(5-3-12)18-8-1-6-16-18/h1-6,8H,7,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPOWWMRIOFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)




![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)